molecular formula C9H16N4 B13702705 3-Amino-5-(1-methyl-3-piperidyl)pyrazole

3-Amino-5-(1-methyl-3-piperidyl)pyrazole

Cat. No.: B13702705
M. Wt: 180.25 g/mol
InChI Key: LUFPOLDXPCRTGW-UHFFFAOYSA-N
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Description

3-Amino-5-(1-methyl-3-piperidyl)pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an amino group at the 3-position and a 1-methyl-3-piperidyl group at the 5-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as building blocks for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(1-methyl-3-piperidyl)pyrazole typically involves the reaction of hydrazines with 1,3-diketones. One common method is the reaction of hydrazine derivatives with substituted acetylacetone in the presence of ethylene glycol. This reaction proceeds at room temperature and yields the desired pyrazole derivative in good to excellent yields (70-95%) .

Industrial Production Methods

Industrial production methods for pyrazole derivatives often involve multi-step processes that include the preparation of intermediate compounds. These methods may utilize transition-metal catalysts, photoredox reactions, or one-pot multicomponent processes to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(1-methyl-3-piperidyl)pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid (TFA) for quenching, and bases like potassium tert-butoxide (t-BuOK) for facilitating regioselective synthesis .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-Amino-5-(1-methyl-3-piperidyl)pyrazole involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of p38MAPK, a kinase involved in inflammatory responses. The compound binds to the active site of the enzyme, preventing its activation and subsequent signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-(1-methyl-3-piperidyl)pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-methyl-3-piperidyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

5-(1-methylpiperidin-3-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H16N4/c1-13-4-2-3-7(6-13)8-5-9(10)12-11-8/h5,7H,2-4,6H2,1H3,(H3,10,11,12)

InChI Key

LUFPOLDXPCRTGW-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)C2=CC(=NN2)N

Origin of Product

United States

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